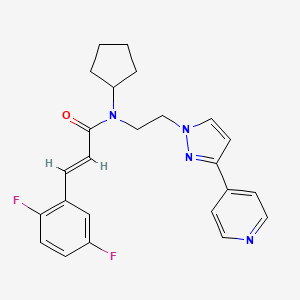

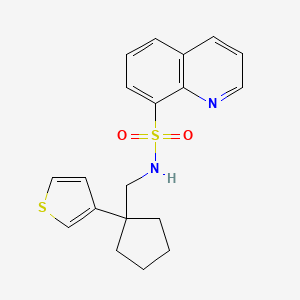

N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, which are a part of the compound , has been a topic of interest in recent years . Various methods have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also includes a quinoline moiety, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives and quinoline analogues have been extensively studied . For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been used for the construction and functionalization of these compounds .Mecanismo De Acción

N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide is a selective inhibitor of the MEK enzyme, which is a key component of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting MEK, this compound blocks the downstream activation of ERK, thereby inhibiting cell growth and inducing apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to have potent antitumor activity in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide is its selectivity for the MEK enzyme, which reduces the risk of off-target effects. Another advantage is its potent antitumor activity, which makes it a promising candidate for cancer therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Another limitation is its short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the study of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide. One direction is the development of more potent and selective MEK inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the mechanism of resistance to MEK inhibitors in cancer cells, which can inform the development of combination therapies. Finally, the clinical efficacy of this compound in various types of cancer is an important area of future research.

Métodos De Síntesis

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide involves multiple steps, starting with the reaction of 3-thiophenecarboxaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This alcohol is then treated with 8-chloroquinoline-5-sulfonamide to form the desired product. The final step involves the conversion of the alcohol to the corresponding sulfonamide using sulfonyl chloride. The overall yield of the synthesis is around 20%.

Aplicaciones Científicas De Investigación

N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide has been extensively studied in preclinical models of cancer, where it has shown potent antitumor activity. In particular, this compound has been shown to inhibit the growth of melanoma cells both in vitro and in vivo. It has also been shown to be effective against breast cancer and lung cancer cell lines. This compound is currently undergoing clinical trials for the treatment of various types of cancer, including melanoma, pancreatic cancer, and solid tumors.

Safety and Hazards

The safety and hazards associated with “N-((1-(thiophen-3-yl)cyclopentyl)methyl)quinoline-8-sulfonamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is not intended for human or veterinary use.

Propiedades

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c22-25(23,17-7-3-5-15-6-4-11-20-18(15)17)21-14-19(9-1-2-10-19)16-8-12-24-13-16/h3-8,11-13,21H,1-2,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHPAJIWRBRMZRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2620268.png)

![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B2620272.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2620273.png)

![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)

![1-(3-Fluorobenzyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2620277.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)